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molecular formula C6H10O3 B1197145 4-Methyl-2-oxopentanoic acid CAS No. 816-66-0

4-Methyl-2-oxopentanoic acid

Cat. No. B1197145
M. Wt: 130.14 g/mol
InChI Key: BKAJNAXTPSGJCU-UHFFFAOYSA-N
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Patent
US04204044

Procedure details

A 500 ml Erlenmeyer flask provided with a baffle and containing 90 ml of medium A was inoculated with Bacillus freudenreichii NRS-137KH20B (FERM-P No. 3169, ATCC 31301) from a slant culture. The incubation was carried out for 24 hours under the conditions described in Example 1. Thereafter, 3.17 g of sodium DL-2-hydroxy-4-methylvalerate were added and the fermentation was continued for 82 hours. The substrate remaining in the fermentation broth contained 15.2 mg/ml of free L-hydroxyacid (optical purity: 100%). The thus-obtained fermentation broth was then treated in an analogous manner to that described in Example 1 and there were obtained 1.18 g of crystalline L-2-hydroxy-4-methylvaleric acid of melting point 79.1° C. [[α]D25 =-26.8° (c=2 in 1-N sodium hydroxide)] and 0.7 g of 4-methyl-2-oxovaleric acid of boiling point 65°-75° C./10 mmHg.
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NRS-137KH20B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH:2][CH:3]([CH2:7][CH:8]([CH3:10])[CH3:9])[C:4]([O-:6])=[O:5].[OH-].[Na+]>>[CH3:9][CH:8]([CH2:7][C@H:3]([OH:2])[C:4]([OH:6])=[O:5])[CH3:10].[CH3:9][CH:8]([CH3:10])[CH2:7][C:3](=[O:2])[C:4]([OH:6])=[O:5] |f:2.3,^1:0|

Inputs

Step One
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
NRS-137KH20B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.17 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)[O-])CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml Erlenmeyer flask provided with a baffle
ADDITION
Type
ADDITION
Details
containing 90 ml of medium
WAIT
Type
WAIT
Details
the fermentation was continued for 82 hours
Duration
82 h
ADDITION
Type
ADDITION
Details
The thus-obtained fermentation broth was then treated in an analogous manner to that

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)C[C@@H](C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
Name
Type
product
Smiles
CC(CC(C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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